molecular formula C24H21ClF2N2O B7560656 {4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone

{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone

Cat. No.: B7560656
M. Wt: 426.9 g/mol
InChI Key: POXCGLSVTSLZPL-UHFFFAOYSA-N
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Description

{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone is a complex organic compound belonging to the class of benzhydryl piperazine analogs.

Properties

IUPAC Name

[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF2N2O/c25-20-7-1-19(2-8-20)24(30)29-15-13-28(14-16-29)23(17-3-9-21(26)10-4-17)18-5-11-22(27)12-6-18/h1-12,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXCGLSVTSLZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone typically involves the reaction of bis(4-fluorophenyl)methanol with piperazine derivatives under controlled conditions. One common method includes the use of cyclization reactions involving 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine

In biological and medicinal research, {4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone is studied for its potential as a cannabinoid receptor inverse agonist. This makes it a candidate for developing treatments for conditions like obesity and metabolic disorders .

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of {4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone involves its binding to cannabinoid receptor type 1 (CB1). It acts as an inverse agonist, reducing the basal activity of the receptor and thereby modulating various physiological processes. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the receptor’s binding site effectively .

Comparison with Similar Compounds

Similar Compounds

  • Rimonabant (SR141716A)
  • Otenabant
  • Taranabant

Comparison

Compared to these similar compounds, {4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone has a distinct chemical scaffold that offers potential advantages in terms of selectivity and reduced side effects. Its unique structure allows for more targeted interactions with the CB1 receptor, potentially leading to fewer psychiatric side effects compared to first-generation CB1 inverse agonists .

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